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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424 Get Quote

An In-Depth Technical Guide to SID 26681509: A Potent and Selective Cathepsin L Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological

activity, and experimental characterization of SID 26681509, a potent, reversible, and selective

inhibitor of human cathepsin L. This document is intended for researchers, scientists, and drug

development professionals.

Chemical Structure and Properties
SID 26681509 is a novel small molecule thiocarbazate.[1] Its chemical identity has been

established through various analytical methods.

Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-

ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide[1]

Molecular Formula: C₂₇H₃₃N₅O₅S[1]

Molecular Weight: 539.65 g/mol [1]

CAS Number: 958772-66-2[1]

SMILES: O=C(NNC(SCC(NC1=CC=CC=C1CC)=O)=O)--INVALID-LINK--NC(OC(C)(C)C)=O

Biological Activity and Quantitative Data
SID 26681509 is a potent inhibitor of human cathepsin L, demonstrating slow-binding and

reversible competitive inhibition.[2][3] Its inhibitory activity has been quantified against
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cathepsin L and a panel of other proteases to determine its selectivity. The compound has also

shown activity against parasitic organisms.

In Vitro Inhibitory Activity against Cathepsin L
The inhibitory potency of SID 26681509 against human cathepsin L increases with pre-

incubation time, which is characteristic of a slow-binding inhibitor.[2][4]

Pre-incubation Time IC₅₀ (nM)

0 hours 56 ± 4

1 hour 7.5 ± 1.0

2 hours 4.2 ± 0.6

4 hours 1.0 ± 0.5

Table 1: IC₅₀ values of SID 26681509 against human cathepsin L with varying pre-incubation

times. Data from Shah et al., 2008.[2]

Kinetic Constants for Cathepsin L Inhibition
Transient kinetic analysis was performed to determine the rate constants for the interaction of

SID 26681509 with cathepsin L.[2][3]

Parameter Value

k_on (M⁻¹s⁻¹) 24,000

k_off (s⁻¹) 2.2 x 10⁻⁵

K_i (nM) 0.89

Table 2: Kinetic constants for the inhibition of human cathepsin L by SID 26681509. Data from

Shah et al., 2008.[2][3]

Selectivity Profile
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The inhibitory activity of SID 26681509 was tested against other related proteases to assess its

selectivity. The following IC₅₀ values were determined after a one-hour incubation.[2]

Protease IC₅₀ (nM)
Selectivity Index (IC₅₀
Protease / IC₅₀ Cathepsin
L)

Papain 618 11

Cathepsin B 8442 151

Cathepsin K 3125 56

Cathepsin S 1250 22

Cathepsin V 500 9

Cathepsin G No inhibition >17857

Table 3: Selectivity profile of SID 26681509 against various proteases. The selectivity index is

calculated based on the IC₅₀ for cathepsin L at 0 hours pre-incubation (56 nM). Data from Shah

et al., 2008.[2]

Anti-parasitic Activity
SID 26681509 has demonstrated inhibitory activity against the in vitro propagation of

Plasmodium falciparum and the viability of Leishmania major promastigotes.[2][4]

Organism IC₅₀ (µM)

Plasmodium falciparum 15.4 ± 0.6

Leishmania major (promastigotes) 12.5 ± 0.6

Table 4: Anti-parasitic activity of SID 26681509. Data from Shah et al., 2008.[2][4]

Toxicity Data
The compound was found to be non-toxic to human aortic endothelial cells and in a zebrafish

live organism assay at a concentration of 100 µM.[2][4]
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

SID 26681509, based on the work by Shah et al., 2008.[2]

Cathepsin L Inhibition Assay (IC₅₀ Determination)
Preparation of Reagents:

SID 26681509 was dissolved in DMSO to create a stock solution. A 16-point two-fold serial

dilution was performed in DMSO.

Assay buffer: 100 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5.

Human cathepsin L was diluted in assay buffer.

The fluorogenic substrate Z-Phe-Arg-AMC was diluted in assay buffer.

Assay Procedure:

2 µL of the diluted inhibitor (or DMSO for controls) was added to the wells of a 96-well

plate.

38 µL of water was added to each well.

50 µL of cathepsin L in assay buffer was added and incubated for the desired pre-

incubation time (0, 1, 2, or 4 hours) at room temperature.

The reaction was initiated by adding 10 µL of the substrate solution.

Fluorescence was monitored using a plate reader with excitation and emission

wavelengths appropriate for AMC.

Data Analysis:

The initial reaction velocities were calculated from the linear portion of the fluorescence

versus time curves.
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IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic

equation.

Protease Selectivity Assay
Enzymes and Substrates:

Papain, human cathepsins B, K, S, and V were used.

Z-Phe-Arg-AMC was used as the substrate for all proteases except cathepsin B.

Z-Arg-Arg-AMC was used as the substrate for cathepsin B.

Assay Procedure:

The assay was performed similarly to the cathepsin L inhibition assay, with a one-hour

pre-incubation of the enzyme and inhibitor.

The enzyme and substrate concentrations were optimized for each protease.

Data Analysis:

IC₅₀ values were calculated as described for the cathepsin L assay.

Plasmodium falciparum In Vitro Propagation Assay
Culture Conditions:

P. falciparum asexual blood stage parasites were cultured in human erythrocytes in RPMI

1640 medium supplemented with human serum under a low-oxygen atmosphere (5%

CO₂, 5% O₂, 90% N₂) at 37°C.

Assay Procedure:

Parasitized erythrocytes were incubated with various concentrations of SID 26681509.

After 18 hours of incubation, [³H]hypoxanthine was added to each well to assess parasite

growth.
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The plates were incubated for an additional 24 hours.

The assay was terminated by freezing the plates, and the incorporation of

[³H]hypoxanthine was measured to determine parasite viability.

Data Analysis:

IC₅₀ values were calculated from the dose-response curves.

Leishmania major Promastigote Viability Assay
Culture Conditions:

L. major promastigotes were cultured in appropriate medium at 27°C.

Assay Procedure:

Promastigotes were seeded in 96-well plates and incubated with increasing

concentrations of SID 26681509 for 72 hours.

Parasite viability was assessed using a fluorometric resazurin-based assay (e.g., CellTiter-

Blue).

Data Analysis:

IC₅₀ values were determined from the dose-response data.

Visualizations
Experimental Workflow for Characterization of SID
26681509
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Caption: Workflow for the discovery and characterization of SID 26681509.

Signaling Pathway: Inhibition of Cathepsin L in Tumor
Invasion
Cathepsin L plays a crucial role in tumor cell invasion by degrading components of the

extracellular matrix (ECM). SID 26681509, by inhibiting cathepsin L, can potentially block this

process.
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Caption: Inhibition of Cathepsin L-mediated tumor invasion by SID 26681509.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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